molecular formula C8H8N2S B1361900 2-Methylbenzo[d]thiazol-6-amine CAS No. 2941-62-0

2-Methylbenzo[d]thiazol-6-amine

Cat. No. B1361900
CAS RN: 2941-62-0
M. Wt: 164.23 g/mol
InChI Key: HFUJOSYKJMNSFQ-UHFFFAOYSA-N
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Description

2-Methylbenzo[d]thiazol-6-amine is a chemical compound with the molecular formula C8H8N2S . It is used in the field of chemistry as a heterocyclic building block .


Synthesis Analysis

The synthesis of 2-Methylbenzo[d]thiazol-6-amine involves several steps. One method involves the reaction of nitrosobenzene with an appropriate amine in glacial acetic acid and ethanol at 40°C . The reaction mixture is stirred overnight, then poured into ice water and filtered to afford the azobenzene crude product . This crude product is then dissolved in a mixture of ethanol and water, and ammonium chloride is added at room temperature . Zinc dust is gradually added, and the reaction mixture is stirred at room temperature overnight . The mixture is then diluted by adding ethyl acetate and washed with a 1M NaCl aqueous solution . The combined organic layer is dried over MgSO4, filtered, and concentrated on a rotary evaporator . The residue is purified by flash column chromatography to give the desired product .


Molecular Structure Analysis

The molecular structure of 2-Methylbenzo[d]thiazol-6-amine consists of a benzothiazole ring with a methyl group at the 2nd position and an amine group at the 6th position . The average mass of the molecule is 164.227 Da .


Chemical Reactions Analysis

2-Methylbenzo[d]thiazol-6-amine can undergo several chemical reactions. For instance, it can be used in the preparation of 2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl/furan-2-yl)-4-oxo-1,3-thiazolidin-3-yl]nicotinamides .


Physical And Chemical Properties Analysis

2-Methylbenzo[d]thiazol-6-amine is a white to light yellow crystal powder . It has a density of 1.3±0.1 g/cm3 . Its boiling point is 322.0±35.0 °C at 760 mmHg . The melting point is reported to be 137-139 °C .

Scientific Research Applications

1. Salt and Co-Crystal Formation

Studies have shown that derivatives of benzo[d]thiazol-2-amine, such as 6-bromobenzo[d]thiazol-2-amine, play a significant role in binding with carboxylic acid derivatives, leading to the formation of anhydrous and hydrated multicomponent organic acid–base adducts. These adducts are characterized by X-ray diffraction analysis, infrared (IR), melting point, and elemental analysis, suggesting applications in crystallography and materials science (Jin et al., 2012).

2. Cocrystallization and Supramolecular Aspects

Cocrystallization of derivatives like 4-methylbenzo[d]thiazol-2-amine with various organic acids has been studied. These processes yield crystalline adducts, which are examined through X-ray diffraction, FT-IR, and elemental analysis, indicating their relevance in the study of molecular interactions and supramolecular chemistry (Zhang et al., 2021).

3. Catalytic Applications

Thiazolium carbene-based catalysts derived from vitamin B1, which may include benzo[d]thiazol-2-amine derivatives, have been used for the N-formylation and N-methylation of amines. These catalysts are effective in the synthesis of pharmaceuticals and natural products, operating under ambient conditions (Das et al., 2016).

4. Synthesis and Spectroscopic Characterization

The synthesis and characterization of novel thiophene-benzothiazole derivative compounds, including derivatives of 6-methylbenzo[d]thiazol-2-amine, have been conducted. This involves studying their electronic absorption behaviors, which is significant in the field of chemical analysis and material science (Ermiş & Durmuş, 2020).

5. Synthesis of Isoxazole Derivatives

Research on the synthesis of isoxazole derivatives of benzo[d]thiazol-2-amine compounds, such as 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine, has been conducted. These compounds have shown potential in anti-cancer activities, indicating their importance in medicinal chemistry (Kumbhare et al., 2014).

6. Synthesis of 2-Amino-6-Arylbenzothiazoles

The synthesis of 2-amino-6-arylbenzothiazoles via Suzuki cross coupling reactions has been explored. These compounds have shown significant urease enzyme inhibition and nitric oxide scavenging activities, relevant in biochemical and pharmaceutical research (Gull et al., 2013).

7. Corrosion Inhibition Studies

Benzothiazole derivatives, including 2-methylbenzo[d]thiazol-6-amine, have been studied for their inhibitory effect on the corrosion of mild steel. This research, utilizing density functional theory (DFT), is vital in the field of materials science and corrosion engineering (Dehdab et al., 2015).

Safety And Hazards

The safety data for 2-Methylbenzo[d]thiazol-6-amine indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The signal word for this compound is “Warning” and the hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

2-methyl-1,3-benzothiazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S/c1-5-10-7-3-2-6(9)4-8(7)11-5/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFUJOSYKJMNSFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00354070
Record name 2-methylbenzo[d]thiazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylbenzo[d]thiazol-6-amine

CAS RN

2941-62-0
Record name 2-methylbenzo[d]thiazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-1,3-benzothiazol-6-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
M Safir Filho, P Dao, M Gesson, AR Martin, R Benhida - Analyst, 2018 - pubs.rsc.org
We report the development of four novel fluorescent probes to monitor the activity of the β-galactosidase enzyme (β-gal), in vitro and in living cells. The fluorophores are based on a 6-…
Number of citations: 34 pubs.rsc.org
M Safir Filho, S Fiorucci, AR Martin… - New Journal of …, 2017 - pubs.rsc.org
A library of 20 styryl-based push–pull dyes derived from 6-amino substituted benzothiazoles were prepared by an efficient and practical synthetic route from low-cost starting materials. …
Number of citations: 15 pubs.rsc.org
S Wagner-Griffin, M Abe, RI Benhamou… - Journal of medicinal …, 2021 - ACS Publications
Myotonic dystrophy type 2 (DM2) is one of >40 microsatellite disorders caused by RNA repeat expansions. The DM2 repeat expansion, r(CCUG) exp (where “exp” denotes expanded …
Number of citations: 13 pubs.acs.org
R Glatthar, A Stojanovic, T Troxler… - Journal of Medicinal …, 2016 - ACS Publications
Cancer Osaka thyroid (COT) kinase is an important regulator of pro-inflammatory cytokines in macrophages. Thus, pharmacologic inhibition of COT should be a valid approach to …
Number of citations: 22 pubs.acs.org
M Safir Filho - 2018 - theses.hal.science
Interdisciplinary is an obvious feature of scientific research. Notably, the continuously expanding researches in the medical field fostered this interdisciplinarity. Within this context, the …
Number of citations: 1 theses.hal.science
W Sun, M Tong, G Liu, X Wang, N Fan, X Song… - Results in …, 2021 - Elsevier
Nitroreductase (NTR) is a type of cytoplasmic enzyme that depends on flavin mononucleotide or flavin adenine dinucleotide, and that is widely present in tumor cells where it increases …
Number of citations: 0 www.sciencedirect.com
M Safir Filho - 2018 - theses.fr
L’interdisciplinarité est désormais inhérente à la recherche scientifique. L’essor des recherches dans le domaine médical a notamment favorisé cette interdisciplinarité. C'est dans ce …
Number of citations: 2 www.theses.fr

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